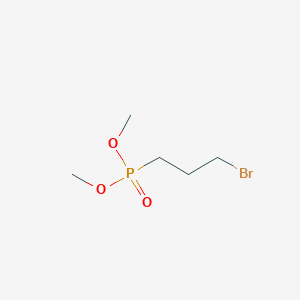

1-Bromo-3-dimethoxyphosphorylpropane

Description

The exact mass of the compound 1-Bromo-3-dimethoxyphosphorylpropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-3-dimethoxyphosphorylpropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-dimethoxyphosphorylpropane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H12BrO3P |

|---|---|

Molecular Weight |

231.02 g/mol |

IUPAC Name |

1-bromo-3-dimethoxyphosphorylpropane |

InChI |

InChI=1S/C5H12BrO3P/c1-8-10(7,9-2)5-3-4-6/h3-5H2,1-2H3 |

InChI Key |

XKITUVWHONUREI-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(CCCBr)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Bromo-3-chloropropane

A well-documented method for the preparation of 1-bromo-3-chloropropane involves the addition of hydrogen bromide to 3-chloro-1-propene in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds under controlled temperature and molar ratios to ensure high yield and purity.

| Parameter | Conditions / Values |

|---|---|

| Reactants | 3-chloro-1-propene, HBr, benzoyl peroxide |

| Molar ratio | 1 : 1 : 0.001–0.03 |

| Temperature | 0–30 °C (top of reaction tower), 10–30 °C (bottom) |

| Pressure | Atmospheric (normal pressure) |

| Reaction time | Until 3-chloro-1-propene content < 0.1% |

| Yield | High, with bromine recycling |

The reaction is typically conducted in a packed tower reactor where the reactants flow countercurrently to improve conversion efficiency. After reaction completion, the product mixture contains 1-bromo-3-chloropropane which can be isolated by distillation or extraction methods.

Synthesis of 1-Bromo-3-dimethoxyphosphorylpropane

While direct literature on 1-Bromo-3-dimethoxyphosphorylpropane is limited, analogous synthesis routes can be inferred from the preparation of related compounds such as 1,3-dibromo-2,2-dimethoxypropane.

Bromination of Acetone Derivatives

A relevant method involves bromination of acetone in methanol to yield bromo-substituted dimethoxy compounds. The process includes:

- Mixing acetone and methanol in a reactor with stirring.

- Slow addition of bromine at temperatures below 20 °C to control reaction rate and avoid side reactions.

- Post-addition stirring at room temperature for 24 hours to complete the reaction.

- Filtration and washing of the resulting white solid with methanol.

- Vacuum drying to obtain high-purity bromo-dimethoxy compounds (purity 97–99%).

This method is scalable from laboratory (10 L reactor) to industrial scale (3000 L reactor) with consistent yields and purity.

Phosphorylation Step

The introduction of the dimethoxyphosphoryl group onto the bromoalkyl chain typically involves reaction with phosphorus oxychloride or dialkyl phosphites under controlled conditions, often in the presence of a base or catalyst to facilitate substitution at the bromo position.

Comparative Data Table of Preparation Methods

| Step | Method Description | Key Conditions | Yield / Purity | Scale |

|---|---|---|---|---|

| 1. Bromination of 3-chloro-1-propene | Radical addition of HBr with benzoyl peroxide initiator | 0–30 °C, normal pressure, molar ratio 1:1:0.001–0.03 | High conversion, bromine recycled | Laboratory to pilot |

| 2. Hydrolysis (related) | Reaction with NaOH aqueous solution at 120–140 °C, <0.5 MPa | 8 hours reaction time | 99% purity 1,3-propanediol | Laboratory scale |

| 3. Bromination of acetone/methanol | Slow bromine addition at <20 °C, 24 h stirring, filtration | Temperature control critical | 97–99% purity 1,3-dibromo-2,2-dimethoxypropane | 10 L to 3000 L reactors |

| 4. Phosphorylation | Reaction of bromoalkyl intermediate with phosphorus reagent | Controlled temperature, base catalyst | High purity dimethoxyphosphoryl derivative | Laboratory scale |

Research Findings and Notes

- The radical bromination of alkenes such as 3-chloro-1-propene is highly efficient when benzoyl peroxide is used as an initiator, with bromine recycling reducing waste and cost.

- Temperature control during bromination is critical to avoid side reactions and ensure high selectivity.

- The bromination of acetone in methanol to form bromo-dimethoxy derivatives is a mild and scalable process, suitable for large-scale production.

- Phosphorylation reactions require careful control of stoichiometry and reaction conditions to achieve high yields without decomposition.

- Purification typically involves filtration, washing with methanol, and vacuum drying to achieve high purity suitable for further applications.

Q & A

Q. Basic Research Focus

Q. Advanced Research Focus

- X-ray Crystallography : Resolve bond angles and spatial arrangement of the phosphoryl and bromine groups .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate stereoelectronic effects .

How can isotopic labeling enhance mechanistic studies of this compound?

Advanced Research Focus

Deuterated analogs (e.g., 1-Bromo-propane-d₄ ) enable tracking of reaction pathways:

- Kinetic Isotope Effects (KIE) : Use deuterium-labeled substrates to probe rate-determining steps in phosphorylation or bromination.

- Metabolic Tracing : In biological studies, isotopologues help map metabolic byproducts via LC-MS .

What are the safety protocols for handling brominated phosphorylated compounds?

Q. Basic Research Focus

- Storage : Store at 0–6°C in amber vials to prevent thermal decomposition or light-induced radical reactions .

- Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, safety goggles) due to neurotoxic risks associated with bromopropane analogs .

How can computational tools guide synthetic route optimization?

Q. Advanced Research Focus

- Retrosynthesis Algorithms : Tools like Pistachio or Reaxys predict feasible pathways by cross-referencing similar reactions (e.g., bromination of 1,1-dimethylcyclopropane derivatives ).

- Plausibility Scoring : Prioritize routes with minimal side products using heuristic models (e.g., Template_relevance Bkms_metabolic ).

What strategies address low stability during purification?

Q. Basic Research Focus

- Distillation : Short-path distillation under reduced pressure (<10 mmHg) minimizes thermal degradation .

- Chromatography : Use silica gel modified with triethylamine to prevent acid-catalyzed hydrolysis of the phosphoryl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.